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molecular formula C7H8N2S B124690 3-Aminothiobenzamide CAS No. 78950-36-4

3-Aminothiobenzamide

Cat. No. B124690
M. Wt: 152.22 g/mol
InChI Key: ZKWTUTBIHCNCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153671B2

Procedure details

To a solution of 3-amino-thiobenzamide (200 mg, 1.31 mmol, 1 eq.) in EtOH (4 mL) is added 3-chloro-2-butanone (140 mg, 1.31 mmol, 1 eq.). The mixture is heated at 100° C. for 72 h. After cooling to room temperature, the reaction is diluted with EtOAc and sequentially washed with saturated aqueous NaHCO3, H2O and saturated aqueous NaCl. The organic solution is dried over Na2SO4. After concentration, the residue is purified by silica gel chromatography (2:1 hexanes/EtOAc) to give 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine as a yellow oil. [MS: (ES+) 205.1 (M+1)+].
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[S:6].Cl[CH:12]([CH3:16])[C:13](=O)[CH3:14]>CCO.CCOC(C)=O>[CH3:16][C:12]1[N:7]=[C:5]([C:4]2[CH:3]=[C:2]([NH2:1])[CH:10]=[CH:9][CH:8]=2)[S:6][C:13]=1[CH3:14]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC=1C=C(C(=S)N)C=CC1
Name
Quantity
140 mg
Type
reactant
Smiles
ClC(C(C)=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
sequentially washed with saturated aqueous NaHCO3, H2O and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel chromatography (2:1 hexanes/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C)C=1C=C(C=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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